Enantioselective Microbial Degradation: Cyclo(L-Ala-L-Ala) vs. Cyclo(D-Ala-D-Ala)
In a 2013 study on diketopiperazine biodegradation, cyclo(L-Ala-L-Ala) was completely degraded by the bacterial strains Paenibacillus sp. 32A (DSM 27214) and Microbacterium sp. 40A (DSM 27211). In contrast, its enantiomer cyclo(D-Ala-D-Ala) was not attacked under identical conditions, demonstrating absolute stereochemical discrimination [1].
| Evidence Dimension | Complete microbial degradation (qualitative/quantitative extent) |
|---|---|
| Target Compound Data | Complete degradation (100% cleaved) by Paenibacillus sp. 32A and Microbacterium sp. 40A |
| Comparator Or Baseline | cyclo(D-Ala-D-Ala): No degradation detected (0% cleaved) |
| Quantified Difference | Absolute discrimination: complete cleavage vs. no cleavage |
| Conditions | Bacterial degradation assay using strains Paenibacillus sp. 32A (DSM 27214) and Microbacterium sp. 40A (DSM 27211) |
Why This Matters
This enantioselective degradation profile establishes cyclo(L-Ala-L-Ala) as a specific substrate for stereoselective biocatalyst discovery and a defined standard for industrial DKP degradation applications, whereas its enantiomer is unsuitable for these purposes.
- [1] Perzborn M, Syldatk C, Rudat J. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). AMB Express. 2013;3:51. View Source
